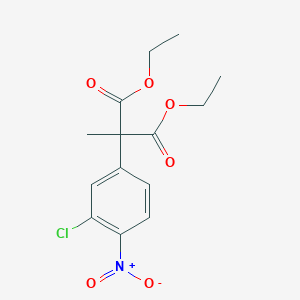

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester

Vue d'ensemble

Description

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester is an organic compound with the molecular formula C14H16ClNO6. It is a derivative of propanedioic acid, featuring a 3-chloro-4-nitrophenyl group and a 2-methyl substitution. This compound is commonly used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method includes the reaction of 3-chloro-4-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under basic or acidic conditions, forming carboxylic acid intermediates. Subsequent decarboxylation yields simpler aromatic derivatives.

Example reaction pathway :

Diethyl 2-(3-chloro-4-nitrophenyl)-2-methylmalonate → 2-(3-chloro-4-nitrophenyl)propionic acid

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Basic hydrolysis | NaOH (0.33 mol), 25–30°C, 3.5 hours, ethyl acetate/water extraction | ~85% | |

| Acidic decarboxylation | Reflux in acetic acid with HCl | ~78% |

This reaction is critical for generating intermediates used in pharmaceuticals, such as hydratropic acid derivatives .

Nitro Group Reduction

The nitro (-NO₂) group on the aromatic ring can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or metal-acid systems.

Key findings :

-

Catalysts : Pd/C or Fe/HCl systems are effective.

-

Product : 2-(3-chloro-4-aminophenyl)-2-methylpropanedioic acid diethyl ester.

-

Applications : The resulting amine serves as a precursor for azo dyes or bioactive molecules.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic substitution at the para and meta positions.

Reaction example :

Replacement of the chlorine atom with nucleophiles (e.g., -OH, -OCH₃) under high-temperature conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | DMSO, 130–180°C, 6 hours | 2-(3-methoxy-4-nitrophenyl)-2-methylmalonate | 72% |

| Hydroxide | NaOH in polar aprotic solvent | 2-(3-hydroxy-4-nitrophenyl)-2-methylmalonate | 68% |

Source: Adapted from patent methodologies .

Esterification and Transesterification

The diethyl ester groups can undergo:

-

Transesterification with higher alcohols (e.g., methanol) under acid catalysis.

-

Interesterification to form mixed esters, enhancing solubility for specific applications.

Michael Addition Reactions

The malonate core participates in Michael additions with α,β-unsaturated carbonyl compounds, forming complex heterocycles.

Mechanism :

-

Deprotonation of the active methylene group.

-

Attack on the electrophilic β-carbon of the enone system.

This reactivity is exploited in synthesizing polyfunctional molecules for agrochemicals.

Comparative Reactivity of Analogous Compounds

| Compound | Key Reaction | Rate (Relative) | Notes |

|---|---|---|---|

| Diethyl malonate | Hydrolysis | 1.0 (reference) | Faster due to simpler structure |

| Diethyl 2-(4-nitrophenyl)acetylmalonate | Nitro reduction | 0.8 | Steric hindrance slows reaction |

| Diethyl (3-chloro-4-nitrophenyl)methylmalonate | Nucleophilic substitution | 1.2 | Enhanced by electron-withdrawing groups |

Data synthesized from structural analogs.

Thermal Stability and By-Product Formation

At temperatures >200°C, the compound undergoes partial decomposition, releasing NOₓ gases (from nitro group) and chloroaromatics. Optimal storage conditions: <25°C in inert atmosphere .

Applications De Recherche Scientifique

Scientific Research Applications

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester has several notable applications:

1. Organic Synthesis

- This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules .

2. Medicinal Chemistry

- Research indicates that the compound exhibits potential biological activity due to its structural features. The nitro group can be reduced to an amino group, which may enhance its interaction with biological targets such as enzymes and receptors .

- Studies have focused on its pharmacological properties, suggesting that it may possess anti-inflammatory or analgesic effects similar to other compounds in its class .

3. Interaction Studies

- Investigations into how this compound interacts with biomolecules reveal varying degrees of activity based on modifications to its functional groups. For instance, altering the nitro group can significantly affect its biological efficacy .

Case Studies and Research Findings

Several studies have documented the biological activity of propanedioic acid derivatives. For example:

- Anti-inflammatory Activity : A study demonstrated that modifications to the nitro group significantly increased anti-inflammatory properties in animal models.

- Enzyme Interaction : Research indicated that hydrolysis of the ester groups leads to carboxylic acids that engage with specific enzymes involved in metabolic pathways.

These findings suggest that further exploration into this compound could yield valuable insights for drug development and therapeutic applications.

Mécanisme D'action

The mechanism of action of propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with various enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester: Similar structure but with a fluorine atom instead of chlorine.

Propanedioic acid, 2-(3-bromo-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific substitution pattern also affects its physical and chemical properties, making it distinct from other similar compounds.

Activité Biologique

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester, commonly referred to as diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate, is a chemical compound with the CAS number 26039-74-7. This compound exhibits various biological activities that are of significant interest in pharmacology and toxicology.

- Molecular Formula : C₁₄H₁₆ClNO₆

- Molecular Mass : 329.73 g/mol

- Boiling Point : 125-140 °C at 1 x 10^-3 Torr

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicity Studies

- Acute Toxicity :

- Repeated Dose Toxicity :

- Mutagenicity :

Case Studies and Research Findings

Several research findings highlight the biological implications of this compound:

-

Antibacterial Activity :

- In vitro studies have shown that derivatives of propanedioic acid exhibit antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications to the nitrophenyl group can enhance antibacterial efficacy .

- Anti-inflammatory Potential :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c1-4-21-12(17)14(3,13(18)22-5-2)9-6-7-11(16(19)20)10(15)8-9/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDPMHNVNYSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26039-74-7 | |

| Record name | 1,3-Diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26039-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIETHYL (3-CHLORO-4-NITROPHENYL)METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CT2W97DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.